2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide
Description
The compound 2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide is a tetrahydropyridine derivative featuring a cyano group at position 3, a 3-nitrophenyl substituent at position 4, and a sulfanyl-linked acetamide moiety attached to a 2-ethylphenyl group. The 2-ethylphenyl acetamide substituent contributes steric bulk, which may affect crystallinity or biological interactions. While direct synthetic or analytical data for this compound are absent in the provided evidence, its structural analogs (e.g., fluorophenyl, chlorophenyl, or methoxyphenyl derivatives) offer insights into its probable physicochemical and pharmacological properties .
Properties
IUPAC Name |
2-[[5-cyano-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-2-14-6-3-4-9-19(14)24-21(28)13-31-22-18(12-23)17(11-20(27)25-22)15-7-5-8-16(10-15)26(29)30/h3-10,17H,2,11,13H2,1H3,(H,24,28)(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKHDZXRWFOIEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=C(C(CC(=O)N2)C3=CC(=CC=C3)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide is a complex organic molecule with potential therapeutic applications. Its intricate structure suggests various biological activities that could be explored for drug development. This article aims to summarize the biological activity of this compound based on diverse research findings.
- Molecular Formula : C22H20N4O4S
- Molecular Weight : 424.49 g/mol
- IUPAC Name : this compound
- SMILES Notation : Cc(cc1)c(C)cc1NC(CSC(NC(CC1c2cc(N+=O)ccc2)=O)=C1C#N)=O
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may bind to specific receptors, influencing signal transduction pathways and cellular responses.
- Cytotoxicity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
Anticancer Activity
Research has shown that derivatives of tetrahydropyridine compounds can exhibit significant anticancer properties. For instance:
- The compound demonstrated cytotoxic effects against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines, indicating its potential as an anticancer agent .
Antimicrobial Activity
Compounds similar in structure have been reported to possess antimicrobial properties:
Neuroprotective Effects
Given the structural similarities to compounds targeting neurodegenerative diseases:
- The compound may exhibit protective effects against neuronal damage, warranting further investigation into its neuroprotective mechanisms .
Case Studies and Research Findings
Several studies have investigated the biological implications of compounds similar to or including the target compound:
Comparison with Similar Compounds
Melting Points and Solubility
- Analog with 4-Methylphenyl Hydrazinylidene (13a) : Melting point = 288°C; high crystallinity due to planar hydrazinylidene structure and sulfamoyl group .
- Analog with 4-Methoxyphenyl Hydrazinylidene (13b) : Melting point = 274°C; methoxy group reduces packing efficiency vs. methyl .
- 4-Fluorophenyl Derivative : Expected lower solubility in polar solvents compared to nitro derivatives due to reduced hydrogen bonding .
Spectral Characteristics
- IR Spectra: Cyano (~2214 cm⁻¹) and carbonyl (~1664 cm⁻¹) stretches are consistent across analogs, confirming core structural integrity .
- ¹H-NMR : Aromatic protons in 3-nitrophenyl derivatives would likely resonate downfield (δ 7.5–8.5 ppm) due to nitro’s electron-withdrawing effect, similar to fluorophenyl (δ 7.2–7.9 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
